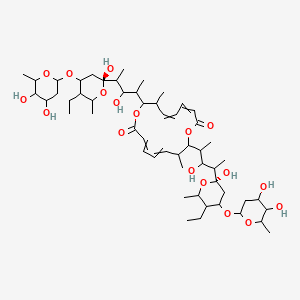

Azalomycin B; Gopalamicin; Efomycin E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

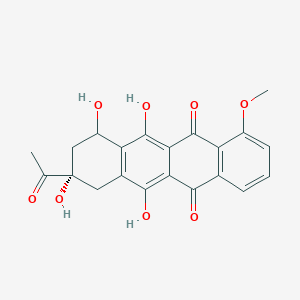

Elaiophylin is a 16-membered macrodiolide antibiotic with C2 symmetry, first isolated from the actinomycete Streptomyces melanosporus in 1959. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, anthelmintic, anticancer, immunosuppressive, anti-inflammatory, antiviral, and α-glucosidase inhibitory effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Elaiophylin is primarily produced through fermentation processes involving various Streptomyces species. The optimization of sporulation conditions for Streptomyces melanosporofaciens has been shown to maximize the concentration of elaiophylin to 1.2 g/kg of fermentation medium . The biosynthesis of elaiophylin involves polyketide synthases, which are large multifunctional enzymes responsible for the assembly of the macrocyclic lactone ring characteristic of macrolides .

Industrial Production Methods: Industrial production of elaiophylin typically involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate pharmaceutical-grade elaiophylin. The process includes solvent extraction, chromatography, and crystallization to achieve the desired purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: Elaiophylin undergoes various chemical transformations, including acylation, glycosidation, and acetalization. For instance, exposure to methanol results in stereospecific acetal alkylation, producing derivatives such as 11-O-methylelaiophylin and 11,11’-O-dimethylelaiophylin .

Common Reagents and Conditions:

Acylation: Utilizes acyl chlorides or anhydrides in the presence of a base.

Glycosidation: Involves glycosyl donors and acceptors under acidic or basic conditions.

Acetalization: Typically performed with alcohols in the presence of an acid catalyst.

Major Products: The major products formed from these reactions include various acyl derivatives and glycosylated forms of elaiophylin, which exhibit altered biological activities .

Aplicaciones Científicas De Investigación

Elaiophylin has been extensively studied for its potential therapeutic applications:

Anticancer: Elaiophylin exhibits robust anti-tumor activity by inducing apoptosis, inhibiting proliferation, migration, invasion, and angiogenesis in cancer cells. .

Antimicrobial: Demonstrates potent activity against Gram-positive bacteria and certain fungi.

Anthelmintic: Effective against parasitic worms, making it a potential candidate for treating helminth infections.

Immunosuppressive: Inhibits immune responses, which could be beneficial in preventing transplant rejection and treating autoimmune diseases.

Anti-inflammatory and Antiviral: Reduces inflammation and exhibits activity against certain viruses.

Metabolic Regulation: Activates AMP-activated protein kinase (AMPK), leading to reduced body weight and lower glucose levels in obese mice.

Mecanismo De Acción

Elaiophylin exerts its effects through multiple molecular targets and pathways:

Apoptosis Induction: Promotes programmed cell death in cancer cells by activating pro-apoptotic pathways.

Inhibition of Wnt/β-Catenin Signaling: Suppresses this pathway, which is crucial for cancer cell proliferation and survival.

AMPK Activation: Increases AMP/ATP and ADP/ATP ratios, leading to AMPK phosphorylation and subsequent metabolic regulation.

Hsp90/Cdc37 Inhibition: Interferes with the interaction between Cdc37 and the N-terminus of Hsp90, affecting protein folding and stability.

Antiangiogenic Activity: Inhibits angiogenesis by downregulating VEGF and HIF-1α accumulation.

Comparación Con Compuestos Similares

Elaiophylin belongs to a family of 16-membered macrodiolides with C2 symmetry. Similar compounds include:

Efomycin M: Shares structural similarities and exhibits antimicrobial and anticancer activities.

Conglobatin: Another macrodiolide with antimicrobial properties.

Samroiyotmycin: Known for its unique structure and biological activities.

Bispolides and Vermiculin: Display a range of biological activities, including antimicrobial and anticancer effects.

Elaiophylin stands out due to its multifaceted biological activities and potential therapeutic applications, making it a promising candidate for further research and development.

Propiedades

Fórmula molecular |

C54H88O18 |

|---|---|

Peso molecular |

1025.3 g/mol |

Nombre IUPAC |

8,16-bis[4-[(2R)-4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione |

InChI |

InChI=1S/C54H88O18/c1-13-37-33(9)71-53(63,25-41(37)67-45-23-39(55)49(61)35(11)65-45)31(7)47(59)29(5)51-27(3)19-15-17-22-44(58)70-52(28(4)20-16-18-21-43(57)69-51)30(6)48(60)32(8)54(64)26-42(38(14-2)34(10)72-54)68-46-24-40(56)50(62)36(12)66-46/h15-22,27-42,45-52,55-56,59-64H,13-14,23-26H2,1-12H3/t27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,45?,46?,47?,48?,49?,50?,51?,52?,53-,54-/m1/s1 |

Clave InChI |

OSERMIPXNLXAPD-IGSLCSJISA-N |

SMILES isomérico |

CCC1C(O[C@](CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)[C@]4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C |

SMILES canónico |

CCC1C(OC(CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)C4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14795484.png)

![tert-butyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate](/img/structure/B14795492.png)

![6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B14795502.png)

![2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14795507.png)

![3-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propan-1-ol](/img/structure/B14795512.png)

![1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid](/img/structure/B14795535.png)

![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride](/img/structure/B14795537.png)